molecular formula C13H25NO4 B115303 (R)-4-(Boc-amino)-6-methylheptanoic acid CAS No. 146453-32-9

(R)-4-(Boc-amino)-6-methylheptanoic acid

Cat. No.: B115303
CAS No.: 146453-32-9
M. Wt: 259.34 g/mol
InChI Key: ILHMTULQPDRVLS-SNVBAGLBSA-N
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Description

“®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used in the synthesis of peptides, where it prevents unwanted reactions from occurring at the amino group .


Synthesis Analysis

The synthesis of Boc-protected amino acids often involves the use of amino acid ionic liquids (AAILs) . These AAILs are prepared from commercially available Boc-protected amino acids and are used as starting materials in dipeptide synthesis . The use of a distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, has been found to enhance amide formation in the Boc-AAILs without the addition of a base .


Molecular Structure Analysis

The molecular structure of Boc-protected amino acids includes a carbonyl group (C=O) and a tert-butyl group (C(CH3)3), which are part of the Boc protecting group . The rest of the molecule consists of the specific amino acid that is being protected .


Chemical Reactions Analysis

In the context of peptide synthesis, Boc-protected amino acids can undergo a reaction known as deprotection . This involves the removal of the Boc group, which can be achieved using a phosphonium ionic liquid at high temperatures . The deprotection process results in the formation of the free amino acid, which can then participate in peptide bond formation .

Scientific Research Applications

Synthesis of Complex Molecules

One significant application of (R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid derivatives is in the synthesis of microsporin B, an unusual amino acid residue. The key steps in this synthesis include cross metathesis and enzymatic kinetic resolution, demonstrating the compound's utility in constructing complex molecular structures (Swaroop, Tripathy, Jachak, & Reddy, 2014). Similarly, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives from related compounds highlights its versatility in creating non-proteinogenic amino acids with potential applications in drug discovery and development (Adamczyk & Reddy, 2001).

Material Science Applications

The compound and its variants are also critical in the synthesis of chiral polymeric materials. For example, amino acid-derived poly(methylpropargyl esters) demonstrate the ability to form helical structures that are soluble in various solvents. These materials' specific rotation and circular dichroism (CD) spectroscopic studies reveal that they adopt predominantly one-handed helical structures, which can be influenced by the solvent used. This property is essential for developing materials with specific optical and physical properties (Qu, Sanda, & Masuda, 2009).

Catalyst and Synthesis Efficiency

Furthermore, derivatives of (R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid serve as efficient catalysts and intermediates in organic synthesis, such as the N-tert-butoxycarbonylation of amines. This process is highlighted by its efficiency and environmental friendliness, showcasing the derivative's role in enhancing reaction conditions while minimizing side products (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Advanced Material Synthesis

The synthesis of polymers and copolymers from amino acid-based acetylenes, including derivatives of (R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid, further underscores its utility in material science. These materials exhibit significant molecular weights and specific optical activities, suggesting their potential in creating novel materials with predetermined physical and chemical properties (Gao, Sanda, & Masuda, 2003).

Mechanism of Action

The mechanism of action for the deprotection of Boc-protected amino acids involves the nucleophilic attack of the amine on a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate then picks up a proton from the protonated amine, and tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .

Future Directions

The use of Boc-protected amino acids and AAILs in peptide synthesis is a promising area of research . The development of new methods for the synthesis and deprotection of these compounds could lead to more efficient and versatile strategies for peptide synthesis .

Properties

IUPAC Name

(4R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHMTULQPDRVLS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373179
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146453-32-9
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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